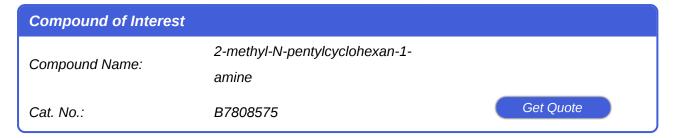


# Application Note: NMR Spectroscopic Characterization of 2-methyl-N-pentylcyclohexan-1-amine

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of small organic molecules.[1][2][3] This application note provides a detailed protocol for the characterization of **2-methyl-N-pentylcyclohexan-1-amine** using <sup>1</sup>H and <sup>13</sup>C NMR, along with 2D NMR techniques. The methodologies outlined here are crucial for confirming the chemical structure, determining stereochemistry, and ensuring the purity of the compound, which are critical aspects in pharmaceutical research and development. For substituted cyclohexanes, NMR is particularly powerful in determining the relative stereochemistry of substituents.[4][5]

### **Predicted NMR Data**

Due to the absence of readily available experimental spectra for **2-methyl-N-pentylcyclohexan-1-amine**, the following tables present predicted chemical shifts ( $\delta$ ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar compounds, such as 2-methylcyclohexylamine and N-substituted cyclohexylamines.



Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Cyclohexyl H1	2.5 - 2.8	m	1H
Cyclohexyl H2	1.5 - 1.8	m	1H
Cyclohexyl CH (other)	1.0 - 2.0	m	8H
N-H	0.8 - 1.5	br s	1H
N-CH <sub>2</sub>	2.4 - 2.7	t	2H
N-CH <sub>2</sub> -CH <sub>2</sub>	1.3 - 1.6	m	2H
-(CH2)2-CH3	1.2 - 1.4	m	4H
Cyclohexyl-CH₃	0.8 - 1.1	d	3H
Pentyl-CH₃	0.8 - 1.0	t	3H

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts



Carbon Atom	Predicted Chemical Shift (ppm)
Cyclohexyl C1	55 - 60
Cyclohexyl C2	35 - 40
Cyclohexyl C3	28 - 33
Cyclohexyl C4	24 - 28
Cyclohexyl C5	25 - 30
Cyclohexyl C6	30 - 35
Cyclohexyl-CH₃	15 - 20
N-CH <sub>2</sub>	45 - 50
N-CH <sub>2</sub> -CH <sub>2</sub>	30 - 35
N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>	28 - 33
N-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub>	22 - 26
Pentyl-CH₃	13 - 15

# **Experimental Protocols**

A comprehensive NMR analysis involves a series of experiments, from simple 1D acquisitions to more complex 2D correlations.

# **Sample Preparation**

- Dissolve 5-10 mg of **2-methyl-N-pentylcyclohexan-1-amine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[6][7]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter to avoid compromising spectral quality.



# <sup>1</sup>H NMR Spectroscopy

- Objective: To identify the number of unique proton environments and their neighboring protons through spin-spin coupling.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- · Parameters:
  - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
  - Temperature: 298 K.

# <sup>13</sup>C{<sup>1</sup>H} NMR Spectroscopy

- Objective: To determine the number of unique carbon environments. The {¹H} indicates proton decoupling, resulting in singlets for each carbon.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
  - Spectral Width: 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.



Temperature: 298 K.

# **2D NMR Spectroscopy**

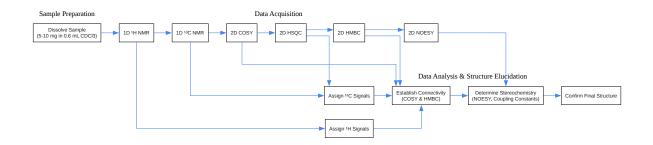
For unambiguous assignment of all proton and carbon signals and to determine the stereochemical relationship between the methyl and the N-pentylamino groups, 2D NMR experiments are essential.[5][8]

- COSY (Correlation Spectroscopy): Identifies <sup>1</sup>H-<sup>1</sup>H spin-spin coupling correlations, revealing which protons are adjacent to each other.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded <sup>1</sup>H and <sup>13</sup>C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.

# **Data Analysis Workflow**

The following diagram illustrates the logical workflow for the complete NMR characterization of **2-methyl-N-pentylcyclohexan-1-amine**.





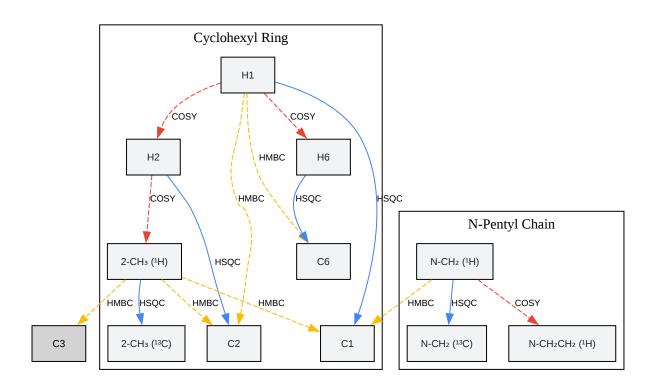
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Caption: Experimental workflow for NMR characterization.

# **Key NMR Correlations for Structural Assignment**

The following diagram illustrates the key correlations expected in the 2D NMR spectra that are critical for assigning the structure of **2-methyl-N-pentylcyclohexan-1-amine**.





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Caption: Key 2D NMR correlations for structure assignment.

# Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete structural characterization of **2-methyl-N-pentylcyclohexan-1-amine**. The predicted data and detailed protocols in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to verify the identity, purity, and stereochemistry of this and related compounds. Accurate structural determination is a fundamental requirement for understanding biological activity and for regulatory submissions.



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